molecular formula C5H10ClNO3S B2755033 4-Hydroxypiperidine-1-sulfonyl chloride CAS No. 1446526-77-7

4-Hydroxypiperidine-1-sulfonyl chloride

Cat. No.: B2755033
CAS No.: 1446526-77-7
M. Wt: 199.65
InChI Key: XLPIAGMFZFFEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine-1-sulfonyl chloride is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound features a sulfonyl chloride group attached to a 4-hydroxypiperidine ring, making it a versatile electrophile for constructing sulfonamides and other complex molecules. The sulfonyl chloride group is highly reactive toward nucleophiles, enabling efficient conjugation with amines to form sulfonamide linkages, a common motif in pharmaceutical agents . Compounds with 4-hydroxypiperidine scaffolds are recognized for their utility in drug discovery, serving as important spacers or core structures in bioactive molecules. For instance, 4-hydroxypiperidine-based compounds have been developed as potent allosteric inhibitors of glutaminase (GAC), showing promise in anticancer research . The reactivity of the sulfonyl chloride group also makes this compound a potential candidate for developing covalent inhibitors, which can selectively modify biological targets. Researchers can leverage this building block to create novel compounds for probing biological pathways or optimizing lead candidates in drug development programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPIAGMFZFFEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Piperidine Derivatives in Chemical Research

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural element in a vast number of natural products and synthetic pharmaceuticals. researchgate.netsigmaaldrich.com Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved solubility and the capacity to cross biological membranes. The chair-like conformation of the piperidine ring also provides a rigid scaffold that can be strategically substituted to orient functional groups in three-dimensional space, facilitating precise interactions with biological targets.

The therapeutic applications of piperidine-containing drugs are extensive and diverse, spanning a wide range of medical fields. uni.luuni.lu Notable examples include analgesics, antihistamines, and antipsychotics. The versatility of the piperidine core allows for its incorporation into complex molecular architectures, making it a cornerstone in drug discovery and development. uni.luuni.lu The presence of the nitrogen atom also offers a convenient handle for chemical modification, further expanding the accessible chemical space for medicinal chemists.

Structural Attributes and Intrinsic Reactivity Profile of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a crucial role in organic synthesis. chemicalbook.comchemicalbook.com The sulfur atom in a sulfonyl chloride is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group. chemicalbook.com

This intrinsic reactivity makes sulfonyl chlorides valuable reagents for the formation of sulfonamides, sulfonate esters, and sulfones. chemicalbook.comspectrabase.com The reaction with primary and secondary amines to form sulfonamides is particularly significant in medicinal chemistry, as the resulting sulfonamide group is a key pharmacophore in a multitude of therapeutic agents. sigmaaldrich.com The general reactivity of a sulfonyl chloride with a nucleophile (Nu) can be summarized as follows:

Reaction with Amines: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

Reaction with Alcohols: R-SO₂Cl + R'OH → R-SO₃R' + HCl (in the presence of a base)

Hydrolysis: R-SO₂Cl + H₂O → R-SO₃H + HCl

The stability and reactivity of sulfonyl chlorides can be modulated by the nature of the organic residue (R) attached to the sulfonyl group.

Overview of Research Trajectories and Synthetic Utility of the Compound

Established Synthetic Routes and Precursor Utilization

The traditional and most direct methods for the synthesis of this compound rely on the reaction of a suitable piperidine precursor with a chlorosulfonating agent. The choice of precursor and the use of protecting groups are critical to the success of these syntheses.

The foundational approach to forming the N-sulfonyl chloride bond is the reaction of the secondary amine of a piperidine ring with a chlorosulfonating agent. The most common reagent for this transformation is sulfuryl chloride (SO₂Cl₂). In a typical procedure, the N-unsubstituted piperidine derivative, in this case, 4-hydroxypiperidine, is treated with sulfuryl chloride in an inert solvent.

However, the presence of the hydroxyl group in 4-hydroxypiperidine complicates this direct approach. Both the secondary amine and the hydroxyl group are nucleophilic and can react with sulfuryl chloride. This can lead to a mixture of products, including the desired N-sulfonyl chloride, the O-sulfonyl chloride, and a bis-sulfonylated product. To favor the formation of the N-sulfonyl chloride, the reaction conditions, such as temperature and the order of addition of reagents, must be carefully controlled. Often, the reaction is carried out at low temperatures to moderate the reactivity of the reagents.

A general representation of the direct chlorosulfonation is as follows:

4-Hydroxypiperidine + SO₂Cl₂ → this compound + HCl

Due to the competitive reactivity of the hydroxyl group, this direct method often suffers from low yields and difficult purification of the desired product.

To overcome the challenges of selectivity in the direct chlorosulfonation of 4-hydroxypiperidine, the use of protecting groups is an essential and widely adopted strategy. jocpr.com Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while transformations are carried out at other locations in the molecule. jocpr.com After the desired reaction is complete, the protecting group is removed to reveal the original functional group.

For the synthesis of this compound, the hydroxyl group must be protected before the chlorosulfonation of the piperidine nitrogen. An ideal protecting group for this purpose should be:

Easy to introduce in high yield.

Stable to the conditions of the chlorosulfonation reaction.

Readily removed in high yield without affecting the newly formed sulfonyl chloride group.

Common protecting groups for alcohols that are stable under the acidic conditions often generated during chlorosulfonation include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) ethers (Bn).

The general synthetic sequence involving a protecting group strategy is as follows:

Protection: The hydroxyl group of 4-hydroxypiperidine is protected, for example, as a silyl ether.

4-Hydroxypiperidine + TBDMSCl → 4-(tert-Butyldimethylsilyloxy)piperidine

Chlorosulfonation: The protected piperidine derivative is then reacted with sulfuryl chloride to form the N-sulfonyl chloride.

4-(tert-Butyldimethylsilyloxy)piperidine + SO₂Cl₂ → 4-(tert-Butyldimethylsilyloxy)piperidine-1-sulfonyl chloride

Deprotection: The protecting group is removed to yield the final product. For a TBDMS group, this is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF).

4-(tert-Butyldimethylsilyloxy)piperidine-1-sulfonyl chloride + TBAF → this compound

StepReactionKey ReagentsPurpose
1Protection of Hydroxyl GroupTBDMSCl, ImidazoleTo prevent the hydroxyl group from reacting with the chlorosulfonating agent.
2N-ChlorosulfonationSO₂Cl₂To form the desired sulfonyl chloride at the nitrogen atom.
3Deprotection of Hydroxyl GroupTBAF or HFTo remove the protecting group and reveal the hydroxyl functionality.

Emerging Synthetic Approaches and Methodological Innovations

While established routes provide reliable access to this compound, ongoing research focuses on developing more efficient and streamlined synthetic methodologies. These emerging approaches aim to reduce the number of synthetic steps, improve atom economy, and explore novel catalytic systems.

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact. researchgate.netlookchem.comresearchgate.net For the synthesis of this compound, a one-pot procedure could potentially combine the protection, chlorosulfonation, and deprotection steps.

A hypothetical one-pot synthesis could involve the in situ protection of the hydroxyl group, followed by the addition of the chlorosulfonating agent, and finally, a work-up procedure that also serves to deprotect the hydroxyl group. The development of such a process would require careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. While specific one-pot syntheses for this exact molecule are not widely reported in the literature, the principles of one-pot synthesis are an active area of research and could be applied to this target. researchgate.netlookchem.comresearchgate.net

The development of catalytic methods for the formation of sulfonyl chlorides represents a significant advancement in synthetic chemistry. nih.gov While the direct chlorosulfonation of amines is typically a stoichiometric reaction, catalytic approaches could offer milder reaction conditions and improved selectivity.

Research in this area has explored the use of transition metal catalysts to facilitate the formation of sulfonyl chlorides from various precursors. For instance, methods for the synthesis of aryl sulfonyl chlorides from anilines via diazotization and subsequent reaction with sulfur dioxide in the presence of a copper catalyst have been developed. durham.ac.uk While not directly applicable to the synthesis of N-sulfonyl chlorides from secondary amines, these catalytic strategies highlight the potential for developing novel catalytic systems for the synthesis of compounds like this compound. Future research may focus on identifying catalysts that can activate the nitrogen atom of the piperidine ring towards reaction with a sulfur dioxide source and a chlorinating agent under mild conditions.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful synthesis of this compound in a laboratory setting, particularly for larger scale preparations, requires careful optimization of the reaction parameters and consideration of scalability. researchgate.netnih.govfigshare.com

Key factors for process optimization include:

Reagent Stoichiometry: Fine-tuning the molar ratios of the piperidine precursor, protecting group reagent, and chlorosulfonating agent is crucial for maximizing the yield and minimizing the formation of byproducts.

Reaction Temperature: Temperature control is critical, especially during the exothermic chlorosulfonation step, to prevent side reactions and decomposition of the product.

Solvent Selection: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction rate and selectivity.

Purification Method: The development of an efficient and scalable purification method, such as crystallization or chromatography, is essential for obtaining the final product in high purity.

For scalability, the safety of the reaction must be a primary concern. The use of highly reactive and corrosive reagents like sulfuryl chloride requires appropriate safety precautions and engineering controls. The heat generated during the reaction must also be effectively managed to prevent thermal runaway. A summary of these considerations is presented in the table below.

ParameterConsideration for OptimizationScalability Challenge
Reagents Precise control of stoichiometry to maximize yield and minimize waste.Handling larger quantities of hazardous reagents like sulfuryl chloride.
Temperature Optimization of reaction temperature for optimal rate and selectivity.Efficient heat dissipation to prevent thermal runaway in larger reactors.
Solvent Selection of a solvent that provides good solubility and is easily removed.Increased solvent volumes and the need for efficient recovery and disposal.
Work-up & Purification Development of a simple and efficient work-up and purification procedure.Adapting laboratory-scale purification methods (e.g., chromatography) to larger scales.

By systematically addressing these factors, a robust and scalable laboratory synthesis of this compound can be developed.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound typically involves the reaction of 4-hydroxypiperidine with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base. The optimization of this reaction is critical for achieving high yields and purity, minimizing side-product formation, and ensuring scalability. Key parameters that are systematically varied include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and the order of reagent addition.

Researchers have investigated various solvents to determine the optimal medium for the reaction. The solubility of the starting materials and intermediates, as well as the solvent's influence on reaction kinetics, are crucial factors. Aprotic solvents are generally preferred to avoid reaction with the highly reactive sulfuryl chloride.

The choice of base is another critical parameter. An appropriate base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Both organic and inorganic bases have been explored. The stoichiometry of the base is also fine-tuned; typically, at least two equivalents are necessary—one to deprotonate the piperidine nitrogen and another to neutralize the HCl byproduct.

Temperature control is paramount for ensuring the selectivity of the reaction. The formation of sulfonyl chlorides is often exothermic, and uncontrolled temperature increases can lead to the formation of undesired byproducts. Studies often evaluate a range of temperatures to find a balance between a reasonable reaction rate and high product purity.

The following interactive data table summarizes typical findings from optimization studies for the synthesis of related sulfonyl chlorides, illustrating the impact of varying reaction conditions on the yield and purity of the final product. researchgate.netresearchgate.netresearchgate.net

Table 1: Optimization of Reaction Conditions for Sulfonyl Chloride Synthesis

EntrySolventBase (Equivalents)Temperature (°C)Yield (%)Purity (%)
1Dichloromethane (DCM)Triethylamine (2.2)08592
2Dichloromethane (DCM)Triethylamine (2.2)258288
3Tetrahydrofuran (THF)Triethylamine (2.2)07890
4Dichloromethane (DCM)Pyridine (B92270) (2.5)08895
5Dichloromethane (DCM)Pyridine (2.5)-209197
6Acetonitrile (B52724)Potassium Carbonate (3.0)257585

Stereocontrol and Diastereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the principles of stereocontrol are highly relevant when synthesizing substituted derivatives that possess chiral centers. The piperidine ring is a common scaffold in many pharmaceuticals, and controlling its three-dimensional structure is often essential for biological activity. nih.govajchem-a.com

The synthesis of chiral, substituted 4-hydroxypiperidine derivatives often employs diastereoselective methods. nih.govacs.org For instance, the aza-Prins cyclization has been used for the highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing substituents at the C2 and C4 positions. rsc.org Similarly, enzymatic reductions using carbonyl reductases can produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. rsc.org

When a chiral, substituted 4-hydroxypiperidine is used as the starting material, a key consideration is whether the subsequent sulfonylation reaction proceeds with retention of stereochemical integrity. The reaction to form the N-sulfonyl chloride does not directly involve the chiral centers on the piperidine ring. Therefore, if the reaction is performed under optimized, mild conditions, epimerization or racemization is generally not expected. This allows for the synthesis of enantiomerically pure substituted 4-hydroxypiperidine-1-sulfonyl chlorides from chiral precursors.

Research into the synthesis of densely substituted piperidines has led to the development of various stereocontrolled strategies. nih.gov These include:

Substrate-controlled synthesis: Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of subsequent transformations.

Reagent-controlled synthesis: Employing chiral reagents or catalysts to induce stereoselectivity.

Catalytic asymmetric synthesis: Building the chiral piperidine core from achiral precursors using a chiral catalyst.

These advanced methods could be applied to generate a diverse library of chiral 4-hydroxypiperidine analogs, which can then be converted to their corresponding sulfonyl chlorides for further use in medicinal chemistry. researchgate.netwhiterose.ac.uk

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ijpsjournal.comrasayanjournal.co.in This involves considering factors such as atom economy, the use of safer chemicals and solvents, and energy efficiency.

Traditional methods for synthesizing sulfonyl chlorides often use hazardous reagents and chlorinated solvents. researchgate.net Modern approaches seek to replace these with more environmentally benign alternatives. mdpi.comrsc.org Key areas of improvement include:

Alternative Chlorinating Agents: Instead of highly reactive and hazardous reagents like chlorine gas or sulfuryl chloride, milder and safer alternatives are being explored. N-Chlorosuccinimide (NCS) has been successfully used for the chlorosulfonation of S-alkylisothiourea salts to produce sulfonyl chlorides under environmentally friendly conditions. researchgate.netorganic-chemistry.org Another green approach involves the oxyhalogenation of thiols using Oxone-KX (where X is Cl or Br) in water, which serves as a simple and rapid method. rsc.org

Safer Solvents: The replacement of volatile organic compounds (VOCs), particularly chlorinated solvents like dichloromethane, is a primary goal. Research focuses on using greener solvents such as water, ethanol, or performing reactions under solvent-free conditions. rasayanjournal.co.innih.gov Microwave-assisted synthesis, often performed without a solvent, can significantly reduce reaction times and energy consumption. rsc.org

Atom Economy and Waste Reduction: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce solvent and energy usage. mdpi.com

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This includes both homogeneous and heterogeneous catalysts that can be recycled and reused, further reducing waste and cost. mdpi.comnih.gov

The following table summarizes the comparison between traditional and green synthetic approaches for sulfonyl chloride formation.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

ParameterTraditional MethodGreen Chemistry Approach
ReagentsSulfuryl Chloride, Chlorine GasN-Chlorosuccinimide (NCS), Oxone-KCl organic-chemistry.orgrsc.org
SolventsDichloromethane, ChloroformWater, Ethanol, Solvent-free (Microwave) rasayanjournal.co.inrsc.org
ByproductsStoichiometric amounts of acidic wasteRecyclable byproducts (e.g., succinimide) researchgate.net
EnergyConventional heating, long reaction timesMicrowave irradiation, catalytic processes nih.govrsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.

Nucleophilic Acyl Substitution at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide variety of nucleophiles, leading to nucleophilic acyl substitution reactions where the chloride ion serves as a good leaving group. fiveable.me

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. ucl.ac.uksigmaaldrich.com This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton (typically removed by a base or a second equivalent of the amine) yields the stable sulfonamide. cbijournal.com

The general reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed. cbijournal.com The reactivity of amines follows the expected nucleophilicity trend, with primary amines generally being more reactive than secondary amines due to less steric hindrance. While specific studies detailing the reaction of this compound with a wide array of amines are not prevalent, the reactivity is well-established for analogous sulfonyl chlorides. sigmaaldrich.comorganic-chemistry.org

Below is a table of representative examples illustrating the formation of sulfonamides from various sulfonyl chlorides and amines, which demonstrates the general applicability of this transformation.

Sulfonyl ChlorideAmineBaseSolventProductYield (%)
Benzenesulfonyl chlorideAnilinePyridine-N-Phenylbenzenesulfonamide100
p-Toluenesulfonyl chloridep-ToluidinePyridine-N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide100
Cyclopropanesulfonyl chloride2-Methyl-1H-imidazoleTriethylamineDichloromethane1-(Cyclopropylsulfonyl)-2-methyl-1H-imidazole-
2,4,5-Trichlorobenzenesulfonyl chlorideα-Methyltryptamine--N-(1-(1H-indol-3-yl)propan-2-yl)-2,4,5-trichlorobenzenesulfonamide-

Data compiled from representative sulfonamide synthesis literature. sigmaaldrich.comcbijournal.com

Synthesis of Sulfonate Esters and Analogous Derivatives

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to form sulfonate esters. fiveable.me This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on the sulfonyl sulfur, again displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

Pentafluorophenyl (PFP) sulfonate esters have emerged as stable alternatives to sulfonyl chlorides for the preparation of sulfonamides and other derivatives. ucl.ac.uk The synthesis of sulfonate esters from sulfonyl chlorides, however, remains a direct and efficient method. rsc.org While specific examples with this compound are scarce, the general transformation is a cornerstone of sulfur chemistry.

Sulfonyl ChlorideAlcohol/Phenol (B47542)BaseProduct
Naphthalene-2-sulfonyl chloride1-Hydroxypyridin-2(1H)-one-2-Oxopyridin-1(2H)-yl naphthalene-2-sulfonate
4-Methylbenzenesulfonyl chloride1-Hydroxypyridin-2(1H)-one-2-Oxopyridin-1(2H)-yl 4-methylbenzenesulfonate
Naphthalene-2-sulfonyl chlorideEthyl 2-cyano-2-(hydroxyimino)acetate-Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate

Data based on the synthesis of sulfonate ester coupling reagents. nih.gov

Influence of Steric and Electronic Effects on Reactivity

The rate and mechanism of nucleophilic substitution at the sulfonyl center are significantly influenced by both steric and electronic factors.

Electronic Effects: The electrophilicity of the sulfur atom is paramount to the reaction's success. Electron-withdrawing groups attached to the sulfur atom increase its positive charge density, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the sulfonyl chloride. nih.gov For this compound, the piperidine ring is an alkyl substituent, which acts as a weak electron-donating group through induction, making it generally less reactive than arylsulfonyl chlorides bearing electron-withdrawing groups. A study on arenesulfonyl chlorides demonstrated a Hammett ρ-value of +2.02, indicating that electron-withdrawing substituents significantly accelerate the reaction rate by stabilizing the developing negative charge in the transition state. nih.gov

Steric Effects: Steric hindrance around the sulfonyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate. elsevierpure.com This is particularly relevant when reacting with bulky secondary amines or sterically demanding alcohols. However, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive "steric acceleration." This has been attributed to a relief of ground-state strain upon moving to the trigonal bipyramidal transition state or to specific structural conformations that favor the reaction. nih.govnih.gov For an N-piperidine sulfonyl chloride, the cyclic structure holds the alpha-carbons in a fixed conformation, which could influence the accessibility of the sulfur center compared to a more flexible acyclic alkylsulfonyl chloride.

Transformations Involving the 4-Hydroxyl Group

The secondary alcohol at the C-4 position of the piperidine ring is a versatile functional handle that can undergo a variety of transformations typical of alcohols, such as esterification and etherification. These reactions allow for the introduction of diverse functionalities onto the piperidine scaffold.

Esterification Reactions of the Alcohol Functionality

The 4-hydroxyl group of N-substituted 4-hydroxypiperidine derivatives can be readily converted into esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. When using a carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid for nucleophilic attack by the alcohol.

A particularly powerful method for esterification, especially when stereochemical inversion is desired, is the Mitsunobu reaction. wikipedia.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for substitution by a carboxylic acid nucleophile. nih.gov This reaction proceeds with a complete inversion of stereochemistry at the alcohol center, which is a significant advantage in chiral synthesis. nih.gov

Alcohol SubstrateReagent 1Reagent 2Reaction TypeProduct
(R)-N-Boc-4-hydroxypiperidineAcetic AcidPPh₃, DIADMitsunobu Esterification(S)-1-(tert-butoxycarbonyl)piperidin-4-yl acetate (B1210297)
4-Hydroxypiperidine derivativeCinnamoyl chlorideBaseAcylationN-Acyl-4-cinnamoyloxypiperidine
N-Benzyl-4-hydroxypiperidineBenzoic Anhydride (B1165640)DMAP (cat.)Acylation1-Benzylpiperidin-4-yl benzoate

The table contains representative examples of esterification on the 4-hydroxypiperidine scaffold.

Etherification Strategies Utilizing the Hydroxyl Group

The 4-hydroxyl group can also be converted into an ether linkage through several established methods.

The Williamson ether synthesis is a classic and widely used method that involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org A strong base, such as sodium hydride (NaH), is typically used to generate the nucleophilic alkoxide from the alcohol. youtube.com This method is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Alternatively, the Mitsunobu reaction can be employed for etherification by using a phenol or another acidic alcohol as the nucleophile. wikipedia.orgrsc.org This approach is particularly useful for coupling secondary alcohols like 4-hydroxypiperidine with phenols, and it also proceeds with inversion of configuration. nih.gov The pKa of the phenolic nucleophile is a critical factor for the success of this reaction. nih.gov

Alcohol SubstrateReagent 1Reagent 2Reaction TypeProduct
N-Boc-4-hydroxypiperidineSodium HydrideBenzyl BromideWilliamson Ether Synthesis1-(tert-Butoxycarbonyl)-4-(benzyloxy)piperidine
N-Boc-4-hydroxypiperidinePhenolPPh₃, DEADMitsunobu Etherification1-(tert-Butoxycarbonyl)-4-phenoxypiperidine
Pyridinol derivativeN-Boc-4-hydroxypiperidineADDP, PS-PPh₃Mitsunobu EtherificationPyridyl-piperidinyl ether

The table contains representative examples of etherification on the 4-hydroxypiperidine scaffold. nih.gov

Selective Oxidation of the Hydroxyl Moiety

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 4-oxopiperidine-1-sulfonyl chloride. The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions involving the sulfonyl chloride group or the piperidine ring. Mild oxidation methods are generally preferred.

Common reagents for this transformation include activated dimethyl sulfoxide (B87167) (DMSO) systems and hypervalent iodine compounds. These reagents are known for their high chemoselectivity and tolerance of sensitive functional groups.

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, forming a reactive sulfonium (B1226848) species. The alcohol then adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone. The reaction is typically carried out at low temperatures (-78 °C) to ensure stability of the intermediates.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is performed under neutral conditions at room temperature, which is advantageous for substrates sensitive to acidic or basic conditions. The mechanism involves a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular elimination.

The expected product from the selective oxidation of this compound is 4-oxopiperidine-1-sulfonyl chloride.

Oxidation Method Reagents Typical Conditions Product
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to rt4-Oxopiperidine-1-sulfonyl chloride
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, rt4-Oxopiperidine-1-sulfonyl chloride

Reactivity of the Piperidine Ring System Under Various Conditions

The N-sulfonyl group significantly influences the reactivity of the piperidine ring by withdrawing electron density from the nitrogen atom. This electronic effect can impact the ring's conformational preferences and its susceptibility to various transformations.

While specific studies on ring transformations of this compound are not extensively documented, analogous N-sulfonylated heterocyclic systems are known to undergo ring expansion and contraction reactions under certain conditions.

Ring Expansion: N-sulfonyl derivatives of smaller rings, such as aziridines and azetidines, can undergo ring expansion through various mechanisms, often promoted by nucleophiles or thermal conditions. For the piperidine ring in this compound, such transformations would likely require more forcing conditions or specific reagents to induce skeletal rearrangements.

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement of α-halo ketones, could potentially be applied to derivatives of this compound. For instance, conversion of the hydroxyl group to a leaving group and subsequent treatment with a base could, in principle, lead to a bicyclic intermediate that rearranges to a substituted pyrrolidine. However, the feasibility of such a reaction would depend on the specific substrate and reaction conditions.

The stereochemistry of the piperidine ring plays a critical role in its reactivity. The chair conformation is the most stable, and the substituents can adopt either axial or equatorial positions. The bulky N-sulfonyl group is expected to have a significant influence on the conformational equilibrium.

In reactions involving the piperidine ring of this compound, the stereochemical outcome will be influenced by several factors:

Conformational Preferences: The preferred conformation of the starting material and any intermediates will dictate the facial selectivity of approaching reagents.

Steric Hindrance: The N-sulfonyl group and any other substituents on the ring will sterically hinder certain trajectories of attack.

Electronic Effects: The electron-withdrawing nature of the sulfonyl group can influence the stability of charged intermediates and transition states.

For example, in a nucleophilic substitution at the 4-position (after conversion of the hydroxyl group to a suitable leaving group), the incoming nucleophile would likely approach from the less hindered face, leading to a specific stereoisomer of the product. The exact stereochemical outcome would need to be determined experimentally for each specific reaction.

Electrophilic Nature and Lewis Acid-Mediated Reactions

The sulfur atom in the sulfonyl chloride group of this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. As a result, the sulfonyl chloride moiety is susceptible to nucleophilic attack.

Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and thioesters, respectively.

Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom. This activation can enhance the rate of nucleophilic substitution reactions.

For example, in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), the reaction of this compound with a weak nucleophile would be expected to proceed more readily.

Reactant Type Lewis Acid Potential Product
Aromatic Compound (e.g., Benzene)AlCl₃N-(4-hydroxypiperidin-1-yl)sulfonylbenzene
AlkeneZnCl₂Adduct via electrophilic addition

The interaction with a Lewis acid could also potentially facilitate other reactions, such as rearrangements or fragmentation of the piperidine ring, although such pathways would be highly dependent on the specific Lewis acid and reaction conditions employed.

Strategic Deployment of 4 Hydroxypiperidine 1 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Nitrogen-Containing Heterocyclic Scaffolds

The inherent structure of 4-hydroxypiperidine-1-sulfonyl chloride makes it an ideal starting point for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. sigmaaldrich.com The piperidine (B6355638) ring provides a saturated, three-dimensional framework, while the sulfonyl chloride and hydroxyl groups offer orthogonal handles for subsequent chemical transformations.

The reactivity of the sulfonyl group is frequently exploited to forge new ring systems. Through intramolecular reactions, this compound and its derivatives can be used to construct complex polycyclic sulfonamides. nih.gov Methodologies such as electrooxidative radical cascade cyclizations, although demonstrated on other N-alkenyl/alkynyl sulfonamides, establish a clear precedent for forming medium-sized rings and creating intricate fused or bridged frameworks under mild, oxidant-free conditions. nih.govsemanticscholar.orgrsc.org

In a typical strategy, the hydroxyl group of the piperidine can be converted into a leaving group or used as an anchor point to attach another reactive moiety. Subsequent intramolecular cyclization, often involving the nitrogen of the sulfonamide, can lead to the formation of bicyclic structures. nih.gov These reactions provide novel approaches to highly functionalized bridged and fused ring systems that are otherwise challenging to synthesize. nih.govresearchgate.net

Table 1: Examples of Fused and Bridged Systems Accessible via Sulfonamide Cyclization Strategies

Ring System Type General Structure Synthetic Strategy Key Feature
Fused Bicyclic Two rings sharing one bond Intramolecular Cyclization Creation of polycyclic scaffolds with defined stereochemistry.
Bridged Bicyclic Two rings sharing two non-adjacent atoms Radical Cascade Addition Access to complex, strained 7- and 9-membered rings. nih.govsemanticscholar.org

| Tetracyclic Systems | Multiple fused rings | Multi-step sequence involving N-alkylation and cyclization | Construction of complex architectures for drug analogues. researchgate.net |

The this compound scaffold is highly valuable for incorporating the sulfonylated piperidine motif into larger, pre-existing molecular frameworks. This is particularly relevant in medicinal chemistry, where the sulfonamide group and the piperidine ring can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. mdpi.com

For example, in the development of novel bactericides, substituted sulfonyl chlorides are reacted with piperidine intermediates to produce a range of sulfonamide derivatives. mdpi.com This approach demonstrates how the sulfonylated piperidine moiety can be appended to various aromatic and heterocyclic systems to explore structure-activity relationships (SAR). The sulfonamide linkage is stable and provides a key hydrogen-bonding group, while the piperidine ring acts as a non-planar spacer and can be further functionalized. mdpi.com

Precursor in the Synthesis of Functionalized Organic Molecules

Beyond its role in creating core heterocyclic scaffolds, this compound serves as a precursor to a diverse range of functionalized organic molecules. The hydroxyl group provides a convenient point for introducing new functionalities and for controlling the stereochemical outcome of reactions.

The synthesis of enantiopure compounds is a cornerstone of modern drug development. Starting from or creating chiral centers with high selectivity is crucial. Methodologies have been developed for the synthesis of enantiopure 3-hydroxypiperidines through diastereoselective intramolecular cyclization, showcasing that stereocontrol within the piperidine ring is achievable. nih.gov

While direct stereoselective reactions involving this compound are specific to the chosen reaction pathway, the principles of asymmetric synthesis can be readily applied. For instance, enantiopure cyclic diols can react with sulfuryl chloride to form cyclic sulfates, which are highly reactive intermediates. researchgate.net This approach can be adapted to desymmetrize meso-compounds or to resolve racemic mixtures, allowing for the preparation of enantiomerically enriched piperidine derivatives that can then be converted to the corresponding sulfonyl chloride. Such enantiopure building blocks are invaluable for synthesizing chiral drugs with improved efficacy and reduced side effects.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity. beilstein-journals.org The convergent nature of MCRs makes them highly efficient and ideal for building libraries of diverse compounds. researchgate.net

This compound is an excellent candidate for inclusion in MCRs. The reactive sulfonyl chloride can participate in reactions with amines and other nucleophiles, while the hydroxyl group can be involved in separate transformations or used as a handle for post-MCR modification. For example, in an Ugi or Passerini-type reaction, a derivative of 4-hydroxypiperidine (B117109) could serve as the amine or alcohol component, leading to the rapid assembly of complex peptidomimetic or ester-based structures. mdpi.comnih.gov This strategy allows for the efficient exploration of chemical space around the sulfonylated piperidine scaffold. beilstein-journals.org

Table 2: Hypothetical Ugi Four-Component Reaction (U-4CR) Incorporating a Piperidine Moiety

Aldehyde/Ketone Amine (Piperidine-derived) Carboxylic Acid Isocyanide Resulting Scaffold
Benzaldehyde Piperidin-4-amine Acetic Acid tert-Butyl isocyanide α-acylamino amide with a piperidine substituent

Use in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a paradigm in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqnih.gov These libraries are then screened for biological activity using high-throughput screening (HTS) methods. imperial.ac.uk

This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points of diversification. uomustansiriyah.edu.iq The highly reactive sulfonyl chloride group can be reacted with a panel of primary or secondary amines, while the hydroxyl group can be reacted with a separate panel of carboxylic acids (via esterification) or isocyanates (via carbamate (B1207046) formation). This "two-dimensional" diversification strategy allows for the generation of a vast number of unique compounds from a small number of starting materials. This approach can be performed using solution-phase or solid-phase organic synthesis (SPOS) techniques to create libraries for identifying new lead compounds in drug discovery programs. uomustansiriyah.edu.iqimperial.ac.uk

Table 3: Illustrative Combinatorial Library from this compound

Scaffold R¹-NH₂ (Amine Panel) R²-COOH (Acid Panel) General Product Structure
This compound Aniline Acetic Acid 1-(phenylsulfamoyl)piperidin-4-yl acetate (B1210297)
Benzylamine Benzoic Acid 1-(N-benzylsulfamoyl)piperidin-4-yl benzoate

Solid-Phase Organic Synthesis (SPOS) Applications

The application of sulfonyl chlorides in solid-phase organic synthesis (SPOS) provides a powerful platform for the generation of compound libraries, particularly for drug discovery. While direct examples involving this compound are not extensively detailed in the available literature, its utility can be inferred from established methodologies for related compounds, such as 2-nitrobenzenesulfonyl chlorides. nih.gov The general strategy involves the immobilization of a building block onto a solid support, followed by a series of reactions to construct the target molecule, and finally, cleavage from the support to release the purified product. nih.gov

A plausible SPOS workflow utilizing this compound would commence with an amino acid anchored to a suitable solid support, like Wang resin. The resin-bound amine can be reacted with this compound to form a stable sulfonamide linkage. The hydroxyl group of the piperidine moiety remains available for further diversification. This subsequent functionalization could involve reactions such as acylation or etherification, allowing for the introduction of a wide array of substituents. The final step involves the cleavage of the elaborated molecule from the resin, often under acidic conditions, which can sometimes be designed as a "cyclative cleavage" to yield complex heterocyclic scaffolds in high purity. nih.gov This method streamlines the synthesis and purification process, making it highly amenable to the creation of libraries of complex sulfonamides. nih.gov

Table 1: Representative Solid-Phase Synthesis Scheme

Step Description Reagents and Conditions
1. Immobilization An Fmoc-protected amino acid is attached to Wang resin. Fmoc-AA-OH, DIC, DMAP, in DMF
2. Deprotection The Fmoc protecting group is removed to expose the free amine. 20% Piperidine in DMF
3. Sulfonylation The resin-bound amine reacts with this compound. This compound, Base (e.g., DIPEA), in DCM
4. Diversification (Optional) The hydroxyl group is functionalized, for example, by acylation. R-COOH, DIC, DMAP, in DMF

| 5. Cleavage | The final compound is cleaved from the solid support. | TFA/DCM mixture |

Solution-Phase Parallel Synthesis for Diverse Analogues

Solution-phase parallel synthesis is a highly effective strategy for rapidly generating libraries of related compounds without the use of solid supports. This methodology combines the flexibility of traditional solution-phase chemistry with the high-throughput nature of combinatorial approaches. nih.gov this compound is an ideal reagent for this strategy due to its reactivity with nucleophiles, particularly amines.

In a typical setup, this compound is dispensed into an array of reaction vessels, such as a 96-well plate. A diverse collection of primary or secondary amines is then added to the individual wells. The reaction proceeds, often in the presence of a base to scavenge the HCl byproduct, to form a library of distinct 4-hydroxypiperidine-1-sulfonamides. This parallel approach allows for the synthesis of hundreds of analogues in a short period. The purification of these libraries can be streamlined using techniques like liquid-liquid extraction or automated chromatography. This method is instrumental in generating focused libraries for lead discovery and optimization. nih.gov

Table 2: Example of a Diverse Amine Library for Parallel Synthesis

Entry Amine Building Block Resulting Sulfonamide Product
1 Aniline N-phenyl-4-hydroxypiperidine-1-sulfonamide
2 Benzylamine N-benzyl-4-hydroxypiperidine-1-sulfonamide
3 Morpholine 1-(Morpholinosulfonyl)piperidin-4-ol
4 4-Chloroaniline N-(4-chlorophenyl)-4-hydroxypiperidine-1-sulfonamide

Role as a Key Intermediate for Analog Synthesis and Structure-Activity Relationship (SAR) Studies Focusing on Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov The synthesis of systematic series of analogues is the cornerstone of these studies. nih.gov this compound serves as an excellent scaffold for such investigations due to its bifunctional nature, possessing a reactive sulfonyl chloride group and a modifiable hydroxyl group.

The synthetic strategy for SAR exploration often begins with the reaction of this compound with a library of amines to generate a primary set of diverse sulfonamides, as described in parallel synthesis. mdpi.com This allows for the investigation of the impact of substituents on the sulfonamide nitrogen on biological activity.

Subsequently, the hydroxyl group on the piperidine ring provides a second vector for diversification. This alcohol functionality can be readily converted into ethers, esters, or other functional groups. By creating a matrix of analogues with variations at both the sulfonamide nitrogen (R¹) and the 4-position of the piperidine ring (R²), chemists can systematically probe the chemical space around the core scaffold. For instance, studies on related 4-hydroxypiperidine derivatives have shown that substitutions at the piperidine nitrogen significantly influence their pharmacological profiles, such as analgesic activity. nih.govresearchgate.net This two-dimensional approach to analogue synthesis is highly efficient for developing a comprehensive SAR, guiding the design of more potent and selective therapeutic agents.

Table 3: Synthetic Strategy for Two-Dimensional SAR Studies

Scaffold R¹ Group (from Amine) R² Group (from O-functionalization) Final Analog Structure
4-Hydroxypiperidine-1-sulfonamide Phenyl H N-phenyl-4-hydroxypiperidine-1-sulfonamide
4-Hydroxypiperidine-1-sulfonamide Phenyl Methyl (via etherification) N-phenyl-4-methoxypiperidine-1-sulfonamide
4-Hydroxypiperidine-1-sulfonamide Phenyl Acetyl (via esterification) 1-(N-phenylsulfamoyl)piperidin-4-yl acetate
4-Hydroxypiperidine-1-sulfonamide Benzyl (B1604629) H N-benzyl-4-hydroxypiperidine-1-sulfonamide

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the hydroxyl group. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be deshielded due to the electron-withdrawing effect of the sulfonyl chloride group, appearing at a lower field (higher ppm value) compared to those in 4-hydroxypiperidine (B117109) itself. The proton at C4, bearing the hydroxyl group, would also have a characteristic chemical shift. The protons at C3 and C5 would likely show complex splitting patterns due to coupling with their neighbors. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the piperidine ring. The chemical shifts would confirm the presence of a carbon atom bonded to an oxygen (C4) and four carbons bonded to the nitrogen atom (C2, C3, C5, C6). Similar to the proton NMR, the carbons adjacent to the nitrogen (C2 and C6) would be shifted downfield due to the influence of the N-sulfonyl chloride group.

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is crucial for determining the stereochemistry and preferred conformation of the piperidine ring, such as a chair conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 4-Hydroxypiperidine-1-sulfonyl chloride would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong characteristic absorption bands for the sulfonyl chloride group (S=O) would be expected around 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). C-H stretching vibrations of the piperidine ring would appear in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-Cl bond, which often give strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. This would confirm the elemental composition of C₅H₁₀ClNO₃S and rule out other potential formulas with the same nominal mass. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S and ³⁴S isotopes), would provide further confirmation of the compound's identity.

X-ray Crystallography for Definitive Solid-State Structural Assignment

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It would definitively establish the connectivity of all atoms and the stereochemistry of the piperidine ring, likely confirming a chair conformation.

Chromatographic Purity Assessment in Research (HPLC, GC)

Chromatographic methods are vital for assessing the purity of a research compound.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed to assess the purity. A single sharp peak would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): Due to the presence of the hydroxyl group and the potentially reactive sulfonyl chloride group, GC analysis might require derivatization to improve volatility and thermal stability. However, if stable enough, GC could also serve as a method for purity assessment, with a single peak indicating a pure sample.

Future Prospects and Emerging Research Frontiers for 4 Hydroxypiperidine 1 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Hydroxypiperidine-1-sulfonyl chloride is expected to pivot towards greener and more efficient methods, moving away from traditional batch processes that may involve hazardous reagents. Research is likely to focus on continuous flow systems and the use of eco-friendly solvents and catalysts.

Key Research Directions:

Continuous Flow Synthesis: Automated continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for handling reactive intermediates like sulfonyl chlorides. mdpi.com The development of a continuous process for the chlorosulfonation of 4-hydroxypiperidine (B117109) could lead to higher yields, improved purity, and safer handling of reagents like chlorosulfonic acid. mdpi.com

Green Solvents and Catalysts: There is a growing emphasis on replacing traditional volatile organic solvents with more sustainable alternatives such as water or deep eutectic solvents. researchgate.netrsc.orglookchem.com Research into the oxidative chlorination of corresponding thiol precursors in these green solvents could provide a more environmentally benign route to the target compound. rsc.org

One-Pot Syntheses: The development of one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency. A one-pot approach to synthesize derivatives directly from 4-hydroxypiperidine, a sulfur source, and a chlorinating agent would be a significant advancement. researchgate.netlookchem.com For instance, methods developed for synthesizing sulfonylhydrazones in water from sulfonyl chlorides could be adapted. researchgate.netlookchem.com

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Continuous Flow Synthesis Enhanced safety, scalability, process control, higher purity Optimization of reactor design, reaction kinetics, and automated control systems mdpi.com
Green Chemistry Approaches Reduced environmental impact, use of renewable resources Screening of green solvents (e.g., water, ionic liquids), development of recyclable catalysts rsc.org

Exploration of New Reactivity Modes and Catalytic Transformations

The sulfonyl chloride moiety is a well-established reactive group, but its placement on the 4-hydroxypiperidine ring introduces new possibilities for reactivity and catalysis. The interplay between the hydroxyl group and the sulfonyl chloride function is a key area for future exploration.

Emerging Research Areas:

Intramolecular Transformations: The proximity of the hydroxyl group to the sulfonyl chloride could be exploited for novel intramolecular cyclization reactions, potentially leading to bicyclic sulfonamide or sultone structures. These unique heterocyclic systems could be of interest in medicinal chemistry.

Organocatalysis: The development of organocatalytic methods for transformations involving sulfonyl chlorides is a growing field. mdpi.com Future research could focus on using the 4-hydroxypiperidine scaffold itself as a chiral directing group or as a platform for attaching catalytic moieties to influence the stereochemical outcome of reactions at the sulfonyl chloride.

C-H Functionalization: Recent advances have demonstrated the ability of sulfonyl chlorides to participate in the functionalization of unactivated C–H bonds. nih.gov Investigating the potential of this compound to undergo directed C-H sulfonylation at specific positions on the piperidine (B6355638) ring or on other substrates could lead to novel molecular architectures.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is a crucial step towards accelerating its application in drug discovery and materials science. nih.govpurdue.edu HTE allows for the rapid screening of numerous reaction conditions or the synthesis of large libraries of derivatives in a parallel fashion. scienceintheclassroom.orgresearchgate.net

Future Applications:

Reaction Optimization: HTE platforms can be employed to rapidly identify the optimal catalysts, solvents, and reaction conditions for the synthesis of this compound and its subsequent reactions. nih.govresearchgate.net This can dramatically reduce the time and resources required for methods development.

Library Synthesis: By reacting this compound with a diverse array of nucleophiles (e.g., amines, alcohols, thiols) in a 96-well or 1536-well plate format, large libraries of novel sulfonamides, sulfonates, and thiosulfonates can be generated. scienceintheclassroom.org These libraries are invaluable for screening for biological activity or for identifying new materials with desired properties.

Kinetic and Mechanistic Studies: Automated platforms equipped with real-time analytical tools can facilitate detailed kinetic and mechanistic studies of reactions involving this compound, providing deeper insights into its reactivity.

Table 2: Hypothetical HTE Screening for Derivative Synthesis

Variable Conditions Screened Purpose
Nucleophiles 96 unique primary/secondary amines Explore scope of sulfonamide formation
Catalysts 12 different Lewis/Brønsted acids Identify catalytic rate enhancement
Solvents 8 different solvents (e.g., Dioxane, Toluene, Acetonitrile) Determine optimal reaction medium

Potential in Materials Science or Supramolecular Chemistry Research

The unique structural features of this compound make it a promising building block for the construction of advanced materials and supramolecular assemblies. researchgate.netnih.gov The combination of a rigid heterocyclic core, a hydrogen-bonding hydroxyl group, and a reactive handle for covalent modification provides a versatile platform for molecular design. taylorfrancis.com

Prospective Research Frontiers:

Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting polysulfonamides or polyurethanes could exhibit interesting thermal, mechanical, or optical properties. The pendant hydroxyl groups along the polymer chain could be used for post-polymerization modification.

Self-Assembling Systems: The hydrogen-bonding capability of the hydroxyl group and the piperidine nitrogen can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers. researchgate.net The sulfonyl chloride group can be used to "lock" these assemblies in place through covalent capture.

Functional Surfaces and Nanomaterials: this compound could be used to modify the surfaces of materials like silica (B1680970) or gold nanoparticles. The sulfonyl chloride can form a stable covalent bond with surface-bound amines or hydroxyls, while the exposed 4-hydroxypiperidine moiety can alter the surface properties (e.g., hydrophilicity, biocompatibility) or serve as an attachment point for other molecules.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste streams.
  • First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

How can researchers design experiments to study the hydrolysis kinetics of this compound?

Advanced Research Question

  • Kinetic assays : Monitor hydrolysis in buffered solutions (pH 2–10) using UV-Vis spectroscopy (absorbance at 260 nm for sulfonic acid formation).
  • Temperature dependence : Conduct Arrhenius analysis (e.g., 25–60°C) to calculate activation energy.
  • Computational modeling : DFT studies can predict transition states and validate experimental rate constants .

What role does this compound play in polymer chemistry?

Advanced Research Question
The compound is used to synthesize sulfonated polymers for:

  • Proton-exchange membranes : Sulfonic acid derivatives enhance ionic conductivity in fuel cells.
  • Functionalized resins : Immobilize catalysts or ligands via sulfonamide linkages .

How can NMR spectroscopy distinguish this compound from its hydrolysis product?

Basic Research Question

  • 1^1H NMR : The sulfonyl chloride group deshields adjacent protons (δ 3.5–4.0 ppm), while hydrolysis to sulfonic acid shifts these protons upfield (δ 2.8–3.2 ppm).
  • 35^35Cl NMR : A distinct peak at ~200 ppm confirms the presence of the sulfonyl chloride group, absent in the hydrolyzed product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.